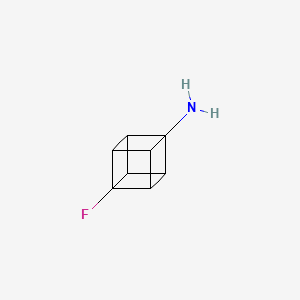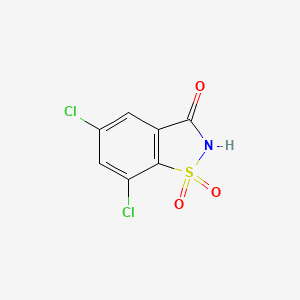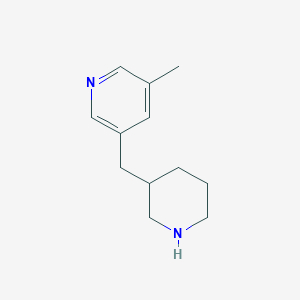
sec-Butyl (2R)-piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sec-Butyl (2R)-piperidine-2-carboxylate is an organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a piperidine ring substituted with a sec-butyl group and a carboxylate group at the 2-position. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl (2R)-piperidine-2-carboxylate typically involves the reaction of sec-butylamine with a suitable piperidine-2-carboxylic acid derivative. One common method is the esterification of piperidine-2-carboxylic acid with sec-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
sec-Butyl (2R)-piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the sec-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: sec-Butyl (2R)-piperidine-2-carboxylic acid or sec-Butyl (2R)-piperidin-2-one.
Reduction: sec-Butyl (2R)-piperidine-2-methanol or sec-Butyl (2R)-piperidine-2-amine.
Substitution: sec-Butyl (2R)-piperidine-2-azide or sec-Butyl (2R)-piperidine-2-methoxy.
Applications De Recherche Scientifique
sec-Butyl (2R)-piperidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of sec-Butyl (2R)-piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
sec-Butyl (2S)-piperidine-2-carboxylate: The enantiomer of sec-Butyl (2R)-piperidine-2-carboxylate with similar chemical properties but different biological activities.
tert-Butyl (2R)-piperidine-2-carboxylate: A structural isomer with a tert-butyl group instead of a sec-butyl group, leading to different steric and electronic effects.
n-Butyl (2R)-piperidine-2-carboxylate: Another isomer with a linear butyl group, affecting its reactivity and solubility.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the sec-butyl group, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
butan-2-yl (2R)-piperidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-8(2)13-10(12)9-6-4-5-7-11-9/h8-9,11H,3-7H2,1-2H3/t8?,9-/m1/s1 |
Clé InChI |
SXJAFBREGOXRND-YGPZHTELSA-N |
SMILES isomérique |
CCC(C)OC(=O)[C@H]1CCCCN1 |
SMILES canonique |
CCC(C)OC(=O)C1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







aminehydrochloride](/img/structure/B13636562.png)








